

Physicochemical Properties of 7-Methyl-4-nitroquinoline 1-oxide: A Technical Guide

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Compound of Interest

Compound Name: 7-Methyl-4-nitroquinoline 1-oxide

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Introduction

7-Methyl-4-nitroquinoline 1-oxide is a derivative of the well-known mutagen and carcinogen, 4-nitroquinoline 1-oxide (4-NQO). As a member of the quinoline N-oxide family, its physicochemical properties are of significant interest to researchers in the fields of medicinal chemistry, toxicology, and drug development. Understanding these properties is crucial for predicting its biological activity, designing new therapeutic agents, and developing safe handling protocols. This technical guide provides a comprehensive overview of the available physicochemical data for **7-Methyl-4-nitroquinoline 1-oxide**, supplemented with information on its parent compound, 4-NQO, and related isomers where direct data is unavailable.

Core Physicochemical Properties

Quantitative data for **7-Methyl-4-nitroquinoline 1-oxide** is not extensively reported in the literature. The following table summarizes the available information for the target compound, alongside data for the closely related 4-nitroquinoline 1-oxide and 3-Methyl-4-nitroquinoline N-oxide for comparative purposes.

Property	7-Methyl-4-nitroquinoline 1-oxide	4-Nitroquinoline 1-oxide	3-Methyl-4-nitroquinoline N-oxide
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	C ₉ H ₆ N ₂ O ₃	C ₁₀ H ₈ N ₂ O ₃
Molecular Weight	204.18 g/mol	190.16 g/mol	204.18 g/mol
Melting Point	Data not available	154-156 °C	178-180 °C
Boiling Point	Data not available	Data not available	Data not available
Solubility	Data not available	Water soluble[1][2][3]	Data not available
pKa	Data not available	Data not available	Data not available
logP	Data not available	Data not available	Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties of **7-Methyl-4-nitroquinoline 1-oxide** are not readily available. However, general methodologies for quinoline derivatives can be adapted.

Synthesis of Quinolines and their N-oxides

A general approach to synthesizing quinoline derivatives is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. Subsequent N-oxidation can be achieved using a peroxy acid such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). Nitration of the quinoline ring system can then be performed using a mixture of nitric acid and sulfuric acid.

A plausible synthetic route for **7-Methyl-4-nitroquinoline 1-oxide** would start from m-toluidine.



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Plausible synthetic workflow for **7-Methyl-4-nitroquinoline 1-oxide**.

Determination of Melting Point

The melting point of a solid compound can be determined using a capillary melting point apparatus.

- A small, dry sample of the crystalline compound is packed into a capillary tube.
- The capillary tube is placed in a heating block apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

Determination of Solubility

The solubility of a compound in various solvents can be determined by the shake-flask method. [\[4\]](#)

- An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) of an ionizable compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

- **Potentiometric Titration:** A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.
- **UV-Vis Spectrophotometry:** The UV-Vis absorption spectrum of the compound is recorded at various pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.

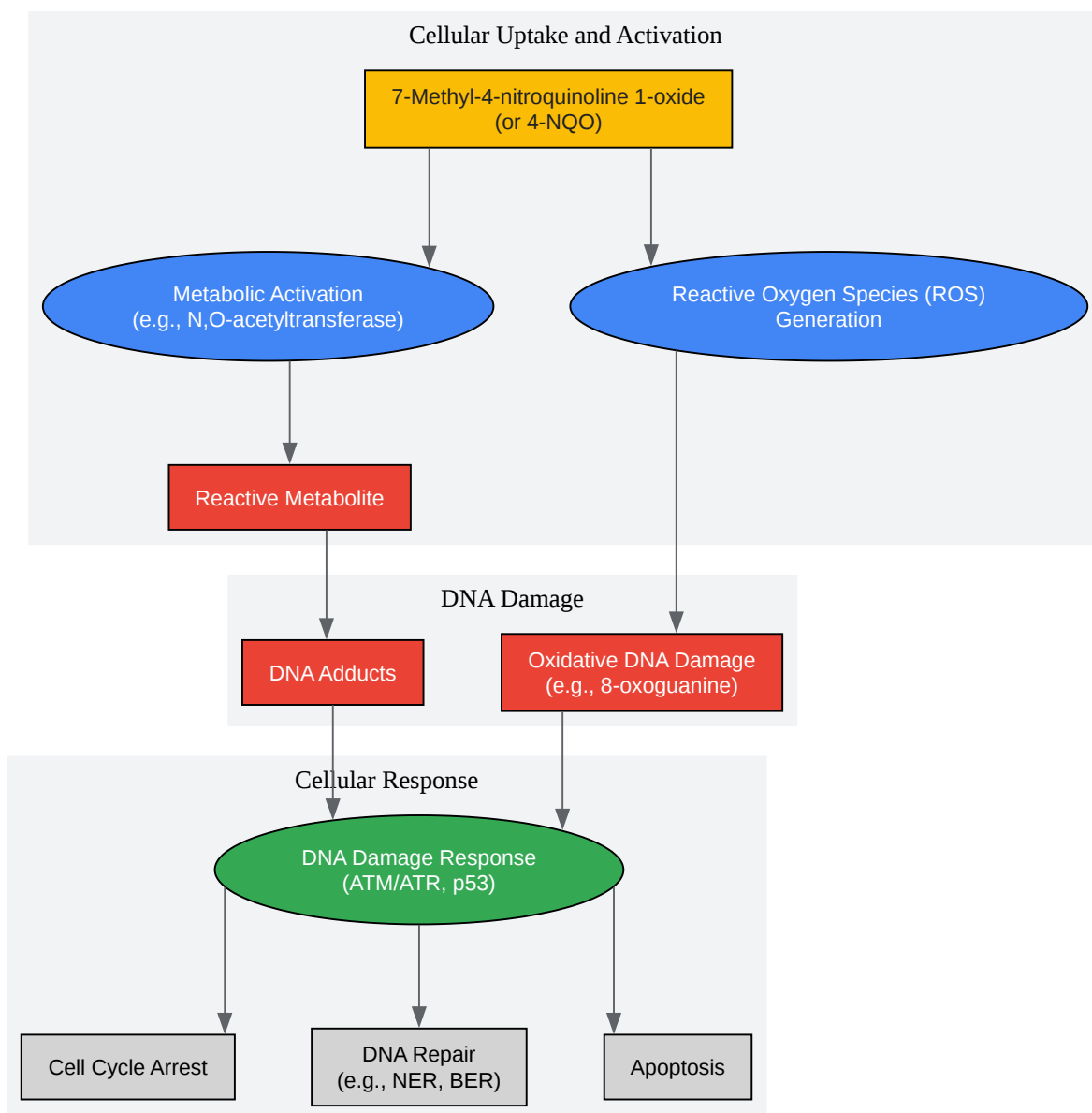
Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method or estimated by HPLC.

- **Shake-Flask Method:** A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific signaling pathways for **7-Methyl-4-nitroquinoline 1-oxide** have not been elucidated, its structural similarity to 4-nitroquinoline 1-oxide suggests it may share a similar mechanism of action. 4-NQO is a well-established carcinogen that induces DNA damage, primarily through the formation of DNA adducts and the generation of reactive oxygen species (ROS).^{[5][6][7][8]} This leads to the activation of DNA damage response and repair pathways.



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Proposed DNA damage and response pathway for **7-Methyl-4-nitroquinoline 1-oxide**.

The diagram above illustrates the likely mechanism of action. Following cellular uptake, the compound undergoes metabolic activation to a reactive electrophile. This metabolite can then directly bind to DNA, forming adducts. Additionally, the compound can induce the production of ROS, leading to oxidative damage to DNA bases. Both types of DNA lesions trigger the DNA damage response (DDR) pathway, which can lead to cell cycle arrest to allow for DNA repair, or, if the damage is too severe, programmed cell death (apoptosis).

Conclusion

This technical guide has summarized the currently available physicochemical data for **7-Methyl-4-nitroquinoline 1-oxide**. While key quantitative parameters such as melting point, boiling point, solubility, pKa, and logP are not yet reported for this specific compound, data from its parent compound, 4-nitroquinoline 1-oxide, and related isomers provide valuable context. The provided general experimental protocols can serve as a starting point for the determination of these missing values. The proposed mechanism of DNA damage, based on the known activity of 4-NQO, offers a framework for understanding the potential biological effects of **7-Methyl-4-nitroquinoline 1-oxide**. Further experimental investigation is required to fully characterize this compound and its biological activity.

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